molecular formula C18H14N4OS B4145204 3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4145204
M. Wt: 334.4 g/mol
InChI Key: BKIZBQWFEVCKTJ-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring. The presence of a benzylthio group and a methyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydroxide (NaOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound has been shown to inhibit the activity of certain oncogenic kinases, such as FLT3, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzylsulfanyl-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-19-15-10-6-5-9-14(15)16-17(23-12)20-18(22-21-16)24-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZBQWFEVCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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